1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride
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Overview
Description
1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an ethynyl group attached to a cyclohexane ring, which is further substituted with a dimethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via an alkylation reaction using an appropriate ethynylating agent.
Substitution with Dimethylamine: The final step involves the substitution of the cyclohexane ring with a dimethylamine group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, while the amine group can interact with biological receptors or enzymes, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3,3-dimethylcyclohexan-1-amine hydrochloride
- 1-Propynyl-3,3-dimethylcyclohexan-1-amine hydrochloride
- 1-Butynyl-3,3-dimethylcyclohexan-1-amine hydrochloride
Uniqueness
1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H18ClN |
---|---|
Molecular Weight |
187.71 g/mol |
IUPAC Name |
1-ethynyl-3,3-dimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-4-10(11)7-5-6-9(2,3)8-10;/h1H,5-8,11H2,2-3H3;1H |
InChI Key |
YADBAQNIGQIYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(C#C)N)C.Cl |
Origin of Product |
United States |
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